molecular formula C31H23N3O4 B5020881 methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate

methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate

Cat. No. B5020881
M. Wt: 501.5 g/mol
InChI Key: GHTALVCXBLSZCL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and other biologically active compounds. The presence of the quinoline and phenyl groups suggests that it may have interesting biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the phenyl group, and the formation of the amide and ester linkages. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple ring structures and functional groups. The quinoline and phenyl groups are both aromatic, which could have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many quinoline derivatives have been found to have antimicrobial, antifungal, and antitumor activity, so it’s possible that this compound could have similar properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose .

Future Directions

Research into quinoline derivatives and other similar compounds is ongoing, and it’s possible that compounds like this one could have interesting and useful biological properties. Future research could involve further exploration of these properties, as well as the development of new synthesis methods .

properties

IUPAC Name

methyl 3-[[4-[(2-phenylquinoline-4-carbonyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O4/c1-38-31(37)22-10-7-11-24(18-22)33-29(35)21-14-16-23(17-15-21)32-30(36)26-19-28(20-8-3-2-4-9-20)34-27-13-6-5-12-25(26)27/h2-19H,1H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTALVCXBLSZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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